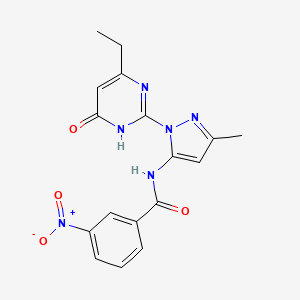

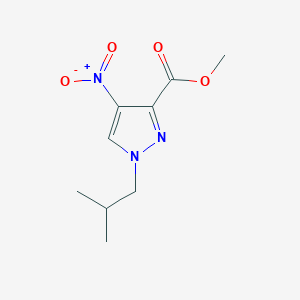

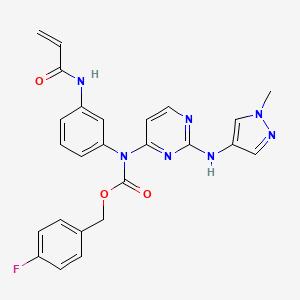

N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide" is a structurally complex molecule that appears to be related to a class of compounds known for their potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their properties, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds often involves the formation of heterocyclic moieties, as seen in the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives . These processes typically include the introduction of various substituents to a core structure, which can significantly alter the compound's properties. The synthesis of N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl] benzamide/benzene sulfonamides is another example of how complex molecules with oxadiazole rings are constructed, which could be relevant to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of compounds similar to the one being analyzed is often confirmed using techniques such as X-ray diffraction analysis and nuclear magnetic resonance spectroscopy . These methods allow for the determination of the stereochemistry and conformation of the molecules, which are crucial for understanding their potential interactions with biological targets.

Chemical Reactions Analysis

The reactivity of compounds containing oxadiazole rings can be quite varied. For instance, the pyrolysis of 2-(N-substituted carboxamidomethylthio) 5-phenyl-1,3,4-oxadiazole derivatives leads to a range of products, suggesting a complex reaction pathway that may involve free radical mechanisms . This indicates that the compound may also undergo interesting transformations under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the solvated crystal structure of 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide provides insights into the compound's conformation and potential intermolecular interactions, such as hydrogen bonding . These properties are essential for understanding the behavior of the compound in different environments and could be predictive of its solubility, stability, and reactivity.

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antimycobacterial Activities

Research on 1,3,4-oxadiazole thioether derivatives, which are structurally related to the compound , has demonstrated significant antibacterial activities. For example, a study revealed that these compounds exhibited good antibacterial activities against Xanthomonas oryzae pv. oryzae, with one compound showing superior efficacy to commercial agents (Song et al., 2017). Additionally, pyridines and pyrazines substituted with 1,2,4-oxadiazole-5-ones and related ring systems were synthesized and tested against Mycobacterium tuberculosis, indicating a potential application in treating mycobacterial infections (Gezginci et al., 1998).

Antioxidant Activity

A series of novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives containing heterocyclic moieties were synthesized and identified as potent antioxidants. Some compounds showed higher antioxidant activity than ascorbic acid, highlighting their potential in oxidative stress-related applications (Tumosienė et al., 2019).

Heterocyclic Synthesis

The compound and its related structures have been utilized as precursors in the synthesis of a wide range of heterocyclic compounds. For instance, research has led to the development of new heterocyclic systems, including pyrazoles, isoxazoles, pyrimidines, triazines, and others, which have applications ranging from materials science to pharmaceuticals (Kharchenko et al., 2008).

Insecticidal Activity

The synthesis of heterocycles incorporating a thiadiazole moiety, structurally related to the compound , has been explored for potential insecticidal applications. This research demonstrated innovative approaches to targeting agricultural pests, such as the cotton leafworm Spodoptera littoralis, showcasing the compound's potential utility in pest management strategies (Fadda et al., 2017).

Eigenschaften

IUPAC Name |

N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O4S3/c1-9-16-10(8-26-9)14-18-19-15(24-14)17-13(21)11-4-2-6-20(11)27(22,23)12-5-3-7-25-12/h3,5,7-8,11H,2,4,6H2,1H3,(H,17,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBKBOMTWOYHPRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=NN=C(O2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-{2-[(E)-(2,5-dimethoxyphenyl)methylidene]hydrazino}-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B2517695.png)

![2-benzyl-4-(3-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2517698.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2517702.png)

![(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B2517704.png)

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(5-fluoropyridin-3-yl)methanone](/img/structure/B2517708.png)

![Tert-butyl N-[(1R,2S)-2-aminocycloheptyl]carbamate](/img/structure/B2517709.png)